N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” has been synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . The calculated data from density functional theory (DFT) studies were found to be consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using DFT. The molecular electrostatic potentials were determined to be in the range of –5.0 e–2 (red) to 5.0 e–2 (blue) in molecular surfaces of compounds .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Compounds similar to the one you're interested in are often studied within the context of environmental science, particularly in the degradation of pollutants through advanced oxidation processes (AOPs). For example, the degradation pathways, by-products, and biotoxicity of acetaminophen in water treatment have been explored, highlighting the role of AOPs in breaking down recalcitrant compounds into less harmful by-products (Qutob et al., 2022). This research is crucial for enhancing water treatment technologies and mitigating environmental pollution.
Antioxidant Properties and Medical Applications
Research on cyclic nitroxides, compounds with antioxidant properties, has explored their potential to mitigate the toxicity of nitric oxide-derived oxidants. This work has implications for treating conditions associated with inflammatory responses, showcasing the therapeutic potential of these compounds in medicine (Augusto et al., 2008). Such studies underscore the importance of chemical compounds in developing new treatments for various diseases.
Environmental Impact of Chemical Compounds
Investigations into the environmental impact of compounds, including their role in greenhouse gas emissions from aquaculture, are vital. Studies estimate the global emission of nitrous oxide (N2O), a potent greenhouse gas, from aquaculture, providing insights into the environmental footprint of this industry (Hu et al., 2012). Understanding the environmental impacts of chemical processes and compounds is essential for sustainable practices and policies.
Contribution to Nitrous Oxide Emissions
Research on the microbial processes in soils, particularly concerning N2O emissions, highlights the role of nitrification and denitrification. This research is crucial for addressing climate change by identifying factors that influence N2O emissions and potential mitigation strategies (Zhu et al., 2014). It contributes to our understanding of the nitrogen cycle and its impact on greenhouse gas emissions.
Mechanism of Action
Mode of Action
Boronic acids and their derivatives, such as pinacol esters, are known to be used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction can lead to the formation of various organic compounds, depending on the other reactants involved .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. In the case of involvement in Suzuki-Miyaura coupling reactions, the result would be the formation of new carbon-carbon bonds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of the compound . .
Safety and Hazards
Future Directions
Aryl borates, which are related to the compound , are not only important intermediates in organic synthesis but also have a wide range of applications in pharmacy and biology . They are used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Therefore, the future directions of research could involve exploring these applications further.
Properties
IUPAC Name |
N-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O5/c1-9(18)16-12-7-6-10(17(19)20)8-11(12)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVLXLHRGYYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675017 |
Source
|
Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-73-0 |
Source
|
Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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